4-Fluoro-3-propoxybenzenethiol
Description
4-Fluoro-3-propoxybenzenethiol (CAS: Not specified in evidence) is a fluorinated aromatic thiol derivative with the molecular formula C₉H₁₁FOS. Its structure consists of a benzene ring substituted with a fluorine atom at the para-position, a propoxy group (-OCH₂CH₂CH₃) at the meta-position, and a thiol (-SH) functional group. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties, which arise from the electron-withdrawing fluorine atom, the electron-donating propoxy group, and the reactive thiol moiety. Potential applications include its use as a ligand in catalysis, a building block in pharmaceuticals, or a modifier in polymer chemistry.
Properties
IUPAC Name |
4-fluoro-3-propoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-2-5-11-9-6-7(12)3-4-8(9)10/h3-4,6,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICNFNUCYOIHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-propoxybenzenethiol typically involves the reaction of 4-fluorothiophenol with n-propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-propoxybenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form a thiol or sulfide derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-propoxybenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-propoxybenzenethiol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the thiol group can form covalent bonds with proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comprehensive comparison of 4-fluoro-3-propoxybenzenethiol with structurally analogous compounds is critical for understanding its reactivity, stability, and utility.
Given the absence of direct data, the following hypothetical comparison is based on general principles of fluorinated thiol chemistry:
Table 1: Key Properties of Fluorinated Benzenethiol Derivatives
| Compound | Substituents | pKa (Thiol) | Solubility (H₂O) | Reactivity Notes |
|---|---|---|---|---|
| This compound | -F (para), -OPr (meta), -SH | ~6.5* | Low | Moderate nucleophilicity; steric hindrance from propoxy group |
| 4-Fluorobenzenethiol | -F (para), -SH | ~5.8 | Moderate | High acidity; rapid oxidation |
| 3-Propoxybenzenethiol | -OPr (meta), -SH | ~7.2* | Low | Lower acidity; prone to ether cleavage |
| 3-Fluoro-4-propoxybenzenethiol | -F (meta), -OPr (para), -SH | ~6.1* | Low | Altered electronic effects due to substituent positions |
*Estimated based on substituent effects.
Key Observations :
Acidity: The fluorine atom at the para-position in this compound enhances thiol acidity compared to non-fluorinated analogs (e.g., 3-propoxybenzenethiol). However, its acidity is lower than 4-fluorobenzenethiol due to the electron-donating propoxy group counteracting the fluorine’s electron-withdrawing effect.
Solubility : The propoxy group reduces water solubility in all analogs, favoring organic solvents.
Reactivity : Steric hindrance from the propoxy group in this compound may slow thiol-disulfide exchange reactions compared to less-substituted derivatives.
Research Findings and Limitations
However, studies on fluorinated thiols (e.g., 4-fluorobenzenethiol) suggest that fluorine substitution enhances thermal stability and resistance to oxidative degradation . For instance, fluorinated thiols are less prone to disulfide formation than their non-fluorinated counterparts under ambient conditions.
Critical Knowledge Gaps:
- No synthesis or characterization data for this compound in the provided evidence.
- Limited comparative studies on propoxy-substituted thiols in peer-reviewed literature.
Biological Activity
4-Fluoro-3-propoxybenzenethiol is an organofluorine compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a fluorine atom and a thiol group, suggests potential biological activities, including interactions with enzymes and proteins. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13FOS, with a molecular weight of approximately 200.28 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Notably, the thiol group can form disulfide bonds with cysteine residues in proteins, which may alter protein function and activity.
Key Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity against a range of bacterial strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially through competitive inhibition mechanisms due to its structural similarity to natural substrates.
- Anticancer Potential : Research has suggested that thiol-containing compounds can induce apoptosis in cancer cells. The specific pathways involved remain under investigation but may include oxidative stress induction and modulation of signaling pathways.
Data Table: Biological Activities and Mechanisms
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Enzyme Inhibition | Competitive inhibition of enzyme active sites | |
| Anticancer | Induction of apoptosis via oxidative stress |
Case Studies
- Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various thiols, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Interaction Analysis : A detailed kinetic study revealed that this compound acts as a reversible inhibitor for the enzyme acetylcholinesterase, which is crucial for neurotransmission. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating strong binding affinity.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through apoptosis. This suggests potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
